

Spectroscopic Profile of 7-Iodo-1-tetralone: A Technical Guide

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Compound of Interest

Compound Name: **7-Iodo-1-tetralone**

Cat. No.: **B131972**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Iodo-1-tetralone**, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this document presents estimated data based on the analysis of structurally related compounds, including 1-tetralone and other 7-substituted derivatives. The information herein serves as a valuable reference for the characterization and quality control of **7-Iodo-1-tetralone** in a research and development setting.

Estimated Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Iodo-1-tetralone**. These values are estimations derived from spectral data of analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Estimated ^1H NMR Spectroscopic Data for **7-Iodo-1-tetralone**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.0	d	1H	H-8
~7.6 - 7.4	dd	1H	H-6
~7.3 - 7.1	d	1H	H-5
~2.9 - 2.8	t	2H	H-4
~2.6 - 2.5	t	2H	H-2
~2.1 - 2.0	m	2H	H-3

Solvent: CDCl_3 . The chemical shifts for the aromatic protons are influenced by the electron-withdrawing effect of the iodine atom. The aliphatic protons are expected to be in ranges similar to those of 1-tetralone.

Table 2: Estimated ^{13}C NMR Spectroscopic Data for **7-Iodo-1-tetralone**

Chemical Shift (δ , ppm)	Assignment
~197	$\text{C}=\text{O}$ (C-1)
~145	Aromatic C (quaternary)
~138	Aromatic CH
~135	Aromatic C (quaternary)
~130	Aromatic CH
~128	Aromatic CH
~95	Aromatic C-I
~39	CH_2 (C-2)
~30	CH_2 (C-4)
~23	CH_2 (C-3)

Solvent: CDCl_3 . The carbonyl carbon (C-1) is expected to have a chemical shift around 197 ppm. The carbon attached to the iodine (C-7) will be significantly shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Bands for **7-Iodo-1-tetralone**

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1685	Strong	C=O (Aryl ketone) stretch
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~850 - 800	Strong	C-H out-of-plane bend (substituted benzene)
~600 - 500	Medium	C-I stretch

Sample preparation: KBr pellet or ATR. The most characteristic peak will be the strong carbonyl absorption around 1685 cm^{-1} .

Mass Spectrometry (MS)

Table 4: Estimated Mass Spectrometry Data for **7-Iodo-1-tetralone**

m/z	Ion	Notes
272	$[\text{M}]^+$	Molecular ion peak. Expected to be prominent.
244	$[\text{M}-\text{CO}]^+$	Loss of a carbonyl group.
145	$[\text{M}-\text{I}]^+$	Loss of the iodine atom.
117	$[\text{M}-\text{I}-\text{CO}]^+$	Subsequent loss of a carbonyl group after iodine loss.

Ionization method: Electron Ionization (EI). The molecular formula of **7-Iodo-1-tetralone** is $C_{10}H_9IO$, with a molecular weight of approximately 272.08 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **7-Iodo-1-tetralone**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **7-Iodo-1-tetralone** for 1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry vial.[1]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ^{13}C isotope.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of finely ground **7-Iodo-1-tetralone** and about 100-200 mg of dry KBr powder in an agate mortar.[2]
 - Grind the two substances together until a fine, homogeneous powder is obtained.[3]
 - Transfer a small amount of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[2]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).[4]
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction:
 - For a solid sample like **7-Iodo-1-tetralone**, direct insertion probe (DIP) with electron ionization (EI) is a common method.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.

- The probe is inserted into the high-vacuum source of the mass spectrometer.
- Instrument Setup:
 - Set the ionization energy, typically 70 eV for EI, to induce fragmentation.
 - Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-350 amu).
- Data Acquisition:
 - The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons.
 - The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

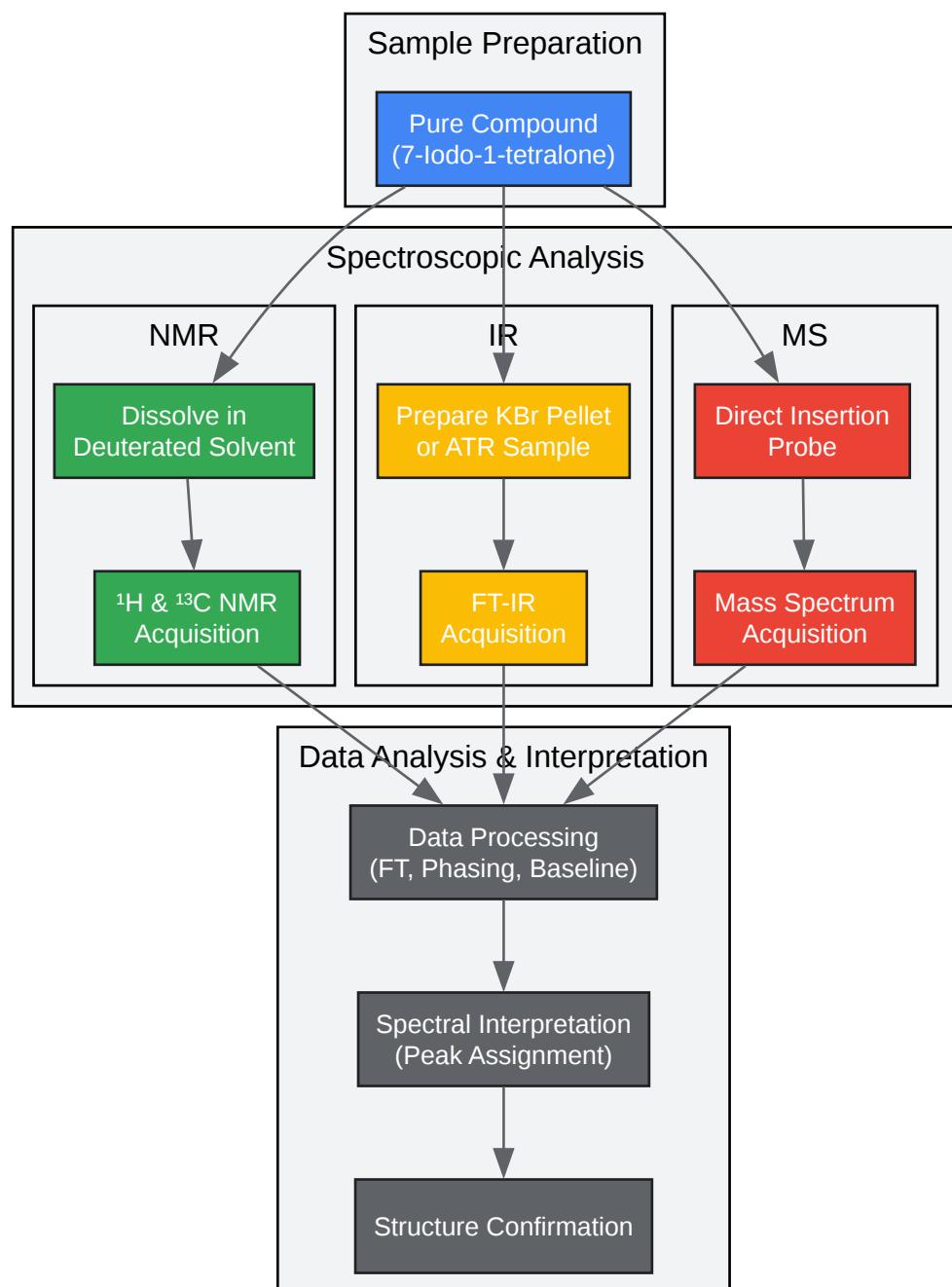
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Figure 1. General workflow for the spectroscopic analysis of a chemical compound.

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